molecular formula C13H18ClNO B3031121 Bupropion D9 CAS No. 150988-80-0

Bupropion D9

Cat. No. B3031121
M. Wt: 248.79 g/mol
InChI Key: SNPPWIUOZRMYNY-WVZRYRIDSA-N
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Description

Bupropion D9: Comprehensive Analysis

Bupropion, known for its brand names such as Wellbutrin, is an antidepressant medication that is also used to aid in smoking cessation. It is presumed to function as a dopamine-norepinephrine reuptake inhibitor, which contributes to its effectiveness in treating major depressive disorder (MDD) and as a smoking cessation aid . Bupropion's chemical structure is distinct from typical polycyclic antidepressants, which may explain its unique pharmacological profile compared to tricyclic antidepressants and psychostimulants .

Synthesis Analysis

The synthesis of bupropion is characterized by its novelty and simplicity. The chemical structure of bupropion is notably different from that of traditional polycyclic antidepressants, which may account for its distinct pharmacological effects. The synthesis process is designed to yield bupropion with its unique substructure, which is critical for its observed pharmacological differences when compared to other classes of antidepressants and psychostimulants .

Molecular Structure Analysis

Bupropion's molecular structure is relatively simple compared to other antidepressants. This simplicity in its structure is a key factor in its pharmacological profile, which includes the inhibition of dopamine and norepinephrine reuptake. The molecular structure of bupropion is crucial for its interaction with various neurotransmitter systems and is a fundamental aspect of its mechanism of action .

Chemical Reactions Analysis

Bupropion interacts with the central nervous system (CNS) by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters associated with mood and pleasure. It also has been found to noncompetitively inhibit nicotinic acetylcholine receptors (nAChRs), which may contribute to its efficacy as a smoking cessation agent . The chemical reactions involving bupropion in the CNS are complex and involve multiple neurotransmitter systems.

Physical and Chemical Properties Analysis

Bupropion's physical and chemical properties include its action as a weak CNS stimulant. It is marketed as an antidepressant and anti-smoking aid. Bupropion's effects on neurotransmitter systems, such as dopamine and norepinephrine, are central to its therapeutic effects. It has been shown to improve attention in healthy adults without affecting impulsive behavior, which may be related to its influence on neurotransmitter activity . Additionally, bupropion's ability to inhibit the reuptake of dopamine has been demonstrated to increase extracellular dopamine concentrations, particularly in the nucleus accumbens, which is associated with its antidepressant and stimulant effects .

Scientific Research Applications

Dopamine Transporter and Depression Treatment

Bupropion is often considered for treating major depression due to its supposed ability to block the dopamine transporter (DAT). However, research has raised questions about this mechanism, as bupropion shows a relatively low affinity for the DAT. A study using positron emission tomography (PET) with [11C]-RTI32 found that bupropion occupies less than 22% of DAT sites in patients with depression, suggesting the need to explore other mechanisms in bupropion treatment (Meyer et al., 2002).

Effects on Dopamine in Nucleus Accumbens

Chronic bupropion treatment has been shown to affect dopamine levels in the nucleus accumbens (NAC) of rats, a region associated with reward and pleasure. This effect was regionally selective, as it was not observed in the striatum. These findings indicate that bupropion's antidepressant-like effects may be linked to changes in dopamine levels in specific brain regions (Nomikos et al., 1992).

Posttraumatic Stress Disorder (PTSD) Treatment

A study on veterans with PTSD treated with bupropion showed that while it was well-tolerated and reduced depressive symptoms, PTSD symptoms remained mostly unchanged. This suggests that while bupropion can be effective in alleviating depressive symptoms in PTSD patients, it may not significantly impact PTSD symptoms directly (Cañive et al., 1998).

Drug-Drug Interactions and CYP2D6 Inhibition

Bupropion's interactions with CYP2D6, a key enzyme in drug metabolism, have been studied to understand its drug-drug interaction potential. Bupropion and its metabolites, including threo- and erythro-hydrobupropion, have been found to significantly downregulate CYP2D6 mRNA, indicating a potential for clinically relevant drug-drug interactions (Sager et al., 2017).

Impact on Serotonin and Norepinephrine Neurons

Bupropion's sustained administration alters the activity of serotonin and norepinephrine neurons, but not dopamine neurons in the rat brain. This effect might explain the delayed onset of action of bupropion in major depression, highlighting its unique impact on different neurotransmitter systems (Mansari et al., 2008).

Dopaminergic Mediation in Stimulus Effects

The dopaminergic mediation of bupropion's stimulus effects was investigated, emphasizing its similarity to other dopamine uptake inhibitors. This study supports the view that the behavioral effects of bupropion are primarily mediated by dopaminergic mechanisms (Terry & Katz, 1997).

Activation in Nucleus Accumbens During Monetary Reward Anticipation

A study found that bupropion significantly increased BOLD responses in the nucleus accumbens during anticipation of monetary gain in healthy adults. This suggests that bupropion enhances non-drug rewarding effects, which could be part of its therapeutic mechanism for patients with motivational deficits (Ikeda et al., 2019).

Safety And Hazards

Bupropion, particularly the immediate release formulation, carries a higher risk of seizure than many other antidepressants, hence caution is recommended in patients with a history of seizure disorder . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

Future Directions

Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response . Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

properties

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-WVZRYRIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649420
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupropion D9

CAS RN

150988-80-0
Record name 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

t-Butylamine was added to m-chloro-α-bromopropiophenone obtained above and the reaction mixture was refluxed for 3 hours. Excessive t-butylamine was removed by evaporation below 80° C. The concentrated solution was cooled down to room temperature and then extracted with 800 ml of ethyl acetate and 280 ml of water. The organic phase was dried with anhydrous magnesium sulfate (15 g) to obtain a solution of bupropion free base. A solution of HCl in ethyl acetate was added at room temperature to the organic phase. Crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was dissolved in 1200 ml of methanol and 120 ml of water at 80° C., decolorized with activated carbon (5 g) for 20 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 80° C.) for 3 hours to obtain pure product. Total yield was 70% based on m-chloropropiophenone, and the HPLC's purify was higher than or equal to 99.9%.
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Synthesis routes and methods II

Procedure details

Bupropion HCl was replaced with HBr and adjusted to obtain same amount Bupropion base.
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Synthesis routes and methods III

Procedure details

The dissolution of bupropion HBr formulations according to the invention were assessed in three USP-3 media, i.e., SGF pH 1.2, Acetate Buffer pH 4.5 and Phosphate Buffer pH 6.8 over a period of 16 hours. These results are contained in FIG. 66. Particularly Bupropion HBr XL 348 mg tablets (final), Lot # Bup-HBr-XL-012-5; Wellbutrin XL 300 mg tablets (final), Lot # 05A116; Bupropion HBr XL 348 mg tablets ECl Lot # Bup-HBr-XL-012-5 (EC 32 mg wg) and Wellbutrin XL 300 mg tablets (EC10-Lot # 05D047 were assessed in SGF media pH 1.2 for 2 hours, Acetate Buffer pH 4.5 for 2 hours, and Phosphate Buffer SIF pH 6.8 for a total of 10 hours. The results are contained in the FIG. 66-68.
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Bupropion HBr XL 348
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Bupropion HBr XL 348
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Synthesis routes and methods IV

Procedure details

1.0 g of bupropion hydrochloride salt was dissolved in the minimum amount of water in 250 ml flask. The contents of the flask were transferred to a separatory funnel, to which 20 ml of 10% aqueous sodium carbonate was added, and the mixture was extracted with methylene chloride (3×50 ml). The combined methylene chloride extracts were washed with water (3×50 ml), then brine solution (50 ml), dried over anhydrous K2CO3, filtered and the filtrate stripped down under reduced pressure on a rotary evaporator to give the desired product as a yellow oil (7.9 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.90 (s, 1H), 7.81 (d, j=7.8 Hz, 1H), 7.48 (d, j=7.8 Hz, 1H), 7.37 (dd, j1=j2=7.8 Hz, 1H), 4.24 (qt, J=7.2 Hz, 1H), 1.19 (d, j=7.2 Hz, 3H), 0.97 (s, 9H) ppm. ppm; MS m/z 240 (M+). LC-MS m/z 240 (M+) single peak at Rt=8.40 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J Sager - 2016 - digital.lib.washington.edu
Bupropion is a norepinephrine and dopamine reuptake inhibitor that is currently indicated for use as an antidepressant (Wellbutrin), a smoking cessation aid (Zyban) and a weight loss …
Number of citations: 0 digital.lib.washington.edu
R Denooz, M Mercerolle, G Lachâtre… - Journal of analytical …, 2010 - academic.oup.com
… Internal standards were bupropiond9 and hydroxybupropion-d6. Linearity was from 5 to 1000 ng/mL for bupropion and from 10 to 2000 ng/mL for metabolites. Accuracy profiles (80–120…
Number of citations: 36 academic.oup.com
A Ghimire - 2022 - search.proquest.com
Bupropion HCl is a drug that belongs to the aminoketone class and is used for the treatment of major depressive disorder, smoking cessation, and ADHD. The aim of the study was to …
Number of citations: 0 search.proquest.com
PA Shah, JM Parekh, PS Shrivastav - Microchemical Journal, 2017 - Elsevier
Optimization of extraction and chromatographic conditions is vital for the analysis of drugs and their metabolites in biological samples, especially for in vivo applications. Herein, we …
Number of citations: 12 www.sciencedirect.com
A Lajeunesse, G Vernouillet, P Eullaffroy… - Journal of …, 2009 - pubs.rsc.org
… optimized for CBZ and bupropion-d9 to provide a rugged … analysis of CBZ and bupropion-d9 standard solutions made up … known amounts of CBZ and bupropion-d9. Mean recoveries at …
Number of citations: 23 pubs.rsc.org
R Denooz, M Mercerolle, C Lachatre… - Journal of Analytical …, 2010 - orbi.uliege.be
… Internal standards were bupropion-d9 and hydroxybupropion-d6. Linearity was from 5 to 1000 ng/mL for bupropion and from 10 to 2000 ng/mL for metabolites. Accuracy profiles (80–…
Number of citations: 0 orbi.uliege.be
H Zhang, H Jia, Z Gao, Y Xiang, T Jiang, W Xu - Talanta, 2023 - Elsevier
… (b) Full mass spectrum of a mixture (bupropion 1 μg/mL, bupropion-d9 1.2 μg/mL, atenolol … used as analytes, and atenolol-d7 and bupropion-d9 were used as the ISs for atenolol and …
Number of citations: 5 www.sciencedirect.com
A Lajeunesse, SA Smyth, K Barclay, S Sauvé… - Water research, 2012 - Elsevier
… To each 250 mL of filtered sewage sample, we added 100 μL of a surrogate standard solution prepared in methanol (bupropion-d9/10,11-dihydrocarbamazepine, 2.5 mg L −1 ) and 2.5 …
Number of citations: 300 www.sciencedirect.com
A Lajeunesse, C Gagnon, F Gagné, S Louis, P Čejka… - Chemosphere, 2011 - Elsevier
… To each tube were added 100 μL of a surrogate standard solution in methanol (bupropion-d9: 0.25 mg L −1 ) equivalent to 25 ng. Samples were then shaken vigorously and mixed on a …
Number of citations: 170 www.sciencedirect.com
G McKendrick, S Sharma, D Sun, PA Randall… - European Journal of …, 2020 - Elsevier
… The multiple reaction monitoring mode (MRM) was used to analyze and quantify the compounds, with the transitions of m/z 240 > 184 for bupropion, 249 > 185 bupropion-d9. All peaks …
Number of citations: 5 www.sciencedirect.com

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